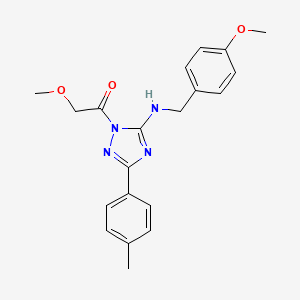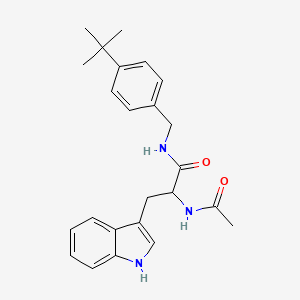![molecular formula C20H26N2O5S B4191295 N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide](/img/structure/B4191295.png)
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide
Übersicht
Beschreibung
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide, also known as EPPA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. EPPA has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide is not fully understood, but it has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer growth, inflammation, and cardiovascular disease. N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide has also been shown to have antioxidant properties, which may contribute to its protective effects on the heart.
Biochemical and Physiological Effects:
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, and protection of the heart from oxidative stress. N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide has also been shown to have low toxicity, making it a promising candidate for further investigation as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide in lab experiments is its low toxicity, which allows for higher doses to be used without causing harm to cells or animals. However, one limitation is that the mechanism of action of N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide is not fully understood, which makes it difficult to design experiments that target specific pathways or enzymes.
Zukünftige Richtungen
There are many potential future directions for research on N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide. One area of interest is the development of N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide as a therapeutic agent for cancer, inflammation, and cardiovascular disease. Another area of interest is the investigation of the mechanism of action of N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide, which could lead to the development of more targeted therapies. Additionally, the use of N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide in combination with other drugs or therapies could be explored to enhance its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and cardiovascular disease. In cancer research, N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In cardiovascular disease research, N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide has been shown to have a protective effect on the heart by reducing oxidative stress.
Eigenschaften
IUPAC Name |
N-[4-(3-ethoxypropylsulfamoyl)phenyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-3-26-15-7-14-21-28(24,25)19-12-10-17(11-13-19)22-20(23)16(2)27-18-8-5-4-6-9-18/h4-6,8-13,16,21H,3,7,14-15H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZJVZFQZMDKMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-phenoxypropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2,5-dimethylphenyl)acetamide](/img/structure/B4191214.png)
![6-{[3-(4-chlorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4191219.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4191231.png)
![4-{[3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B4191244.png)
![1-[2-(dimethylamino)ethyl]-1H-indole-2-carbonitrile hydrochloride](/img/structure/B4191247.png)

![1-(1H-indol-3-yl)-2-{[4-phenyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4191259.png)

![N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B4191271.png)

![N-(2-fluorophenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide](/img/structure/B4191282.png)
![diethyl 5-({[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4191287.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4191300.png)
![8-(3-bromo-4,5-dimethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4191324.png)